molecular formula C34H54N6OSi B11826295 N-Butyl-7-[trans-4-[[(1,1-dimethylethyl)dimethylsilyl]oxy]cyclohexyl]-5-[4-[(4-methyl-1-piperazinyl)methyl]phenyl]-7H-pyrrolo[2,3-d]pyrimidin-2-amine

N-Butyl-7-[trans-4-[[(1,1-dimethylethyl)dimethylsilyl]oxy]cyclohexyl]-5-[4-[(4-methyl-1-piperazinyl)methyl]phenyl]-7H-pyrrolo[2,3-d]pyrimidin-2-amine

Cat. No.: B11826295
M. Wt: 590.9 g/mol
InChI Key: RMTGMTKATCZNDU-UHFFFAOYSA-N
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Description

N-Butyl-7-[trans-4-[[(1,1-dimethylethyl)dimethylsilyl]oxy]cyclohexyl]-5-[4-[(4-methyl-1-piperazinyl)methyl]phenyl]-7H-pyrrolo[2,3-d]pyrimidin-2-amine is a complex organic compound with a unique structure that combines various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Butyl-7-[trans-4-[[(1,1-dimethylethyl)dimethylsilyl]oxy]cyclohexyl]-5-[4-[(4-methyl-1-piperazinyl)methyl]phenyl]-7H-pyrrolo[2,3-d]pyrimidin-2-amine involves multiple steps, each requiring specific reagents and conditionsThe use of tert-butyl(dimethyl)silyl chloride is crucial for the protection of hydroxyl groups during the synthesis .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and advanced purification techniques to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N-Butyl-7-[trans-4-[[(1,1-dimethylethyl)dimethylsilyl]oxy]cyclohexyl]-5-[4-[(4-methyl-1-piperazinyl)methyl]phenyl]-7H-pyrrolo[2,3-d]pyrimidin-2-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines .

Scientific Research Applications

N-Butyl-7-[trans-4-[[(1,1-dimethylethyl)dimethylsilyl]oxy]cyclohexyl]-5-[4-[(4-methyl-1-piperazinyl)methyl]phenyl]-7H-pyrrolo[2,3-d]pyrimidin-2-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of N-Butyl-7-[trans-4-[[(1,1-dimethylethyl)dimethylsilyl]oxy]cyclohexyl]-5-[4-[(4-methyl-1-piperazinyl)methyl]phenyl]-7H-pyrrolo[2,3-d]pyrimidin-2-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-Butyl-7-[trans-4-[[(1,1-dimethylethyl)dimethylsilyl]oxy]cyclohexyl]-5-[4-[(4-methyl-1-piperazinyl)methyl]phenyl]-7H-pyrrolo[2,3-d]pyrimidin-2-amine stands out due to its unique combination of functional groups, which confer specific chemical and biological properties. This makes it a valuable compound for research and industrial applications .

Properties

Molecular Formula

C34H54N6OSi

Molecular Weight

590.9 g/mol

IUPAC Name

N-butyl-7-[4-[tert-butyl(dimethyl)silyl]oxycyclohexyl]-5-[4-[(4-methylpiperazin-1-yl)methyl]phenyl]pyrrolo[2,3-d]pyrimidin-2-amine

InChI

InChI=1S/C34H54N6OSi/c1-8-9-18-35-33-36-23-30-31(27-12-10-26(11-13-27)24-39-21-19-38(5)20-22-39)25-40(32(30)37-33)28-14-16-29(17-15-28)41-42(6,7)34(2,3)4/h10-13,23,25,28-29H,8-9,14-22,24H2,1-7H3,(H,35,36,37)

InChI Key

RMTGMTKATCZNDU-UHFFFAOYSA-N

Canonical SMILES

CCCCNC1=NC=C2C(=CN(C2=N1)C3CCC(CC3)O[Si](C)(C)C(C)(C)C)C4=CC=C(C=C4)CN5CCN(CC5)C

Origin of Product

United States

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